Cas no 1209765-68-3 (Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate)
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate
- AKOS033692147
- Z195767550
- EN300-27731311
- 1209765-68-3
- CS-0456947
- ethyl 2-{[(4-aminoquinazolin-2-yl)methyl]sulfanyl}acetate
-
- Inchi: 1S/C13H15N3O2S/c1-2-18-12(17)8-19-7-11-15-10-6-4-3-5-9(10)13(14)16-11/h3-6H,2,7-8H2,1H3,(H2,14,15,16)
- InChI Key: POZFSVKRLNJFJL-UHFFFAOYSA-N
- SMILES: S(CC(=O)OCC)CC1=NC(=C2C=CC=CC2=N1)N
Computed Properties
- Exact Mass: 277.08849790g/mol
- Monoisotopic Mass: 277.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 103Ų
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-50mg |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 50mg |
¥15266.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-100mg |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 100mg |
¥20001.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-250mg |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 250mg |
¥20898.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-500mg |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 500mg |
¥21837.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-1g |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 1g |
¥18187.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527614-2.5g |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate |
1209765-68-3 | 98% | 2.5g |
¥35640.00 | 2024-08-09 | |
| Enamine | EN300-27731311-0.05g |
ethyl 2-{[(4-aminoquinazolin-2-yl)methyl]sulfanyl}acetate |
1209765-68-3 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
| Enamine | EN300-27731311-0.1g |
ethyl 2-{[(4-aminoquinazolin-2-yl)methyl]sulfanyl}acetate |
1209765-68-3 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
| Enamine | EN300-27731311-0.25g |
ethyl 2-{[(4-aminoquinazolin-2-yl)methyl]sulfanyl}acetate |
1209765-68-3 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
| Enamine | EN300-27731311-0.5g |
ethyl 2-{[(4-aminoquinazolin-2-yl)methyl]sulfanyl}acetate |
1209765-68-3 | 95.0% | 0.5g |
$739.0 | 2025-03-19 |
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate (CAS No. 1209765-68-3): An Overview of Its Structure, Properties, and Applications
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate (CAS No. 1209765-68-3) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a quinazoline ring and an ester group, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The quinazoline ring is a key structural feature of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate. Quinazolines are a class of heterocyclic compounds that have been extensively studied for their biological activities, including antitumor, antibacterial, and antiviral properties. The presence of the amino group on the quinazoline ring further enhances the compound's potential for interaction with biological targets, making it an attractive scaffold for drug design.
The ester group in Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate contributes to its solubility and stability, which are crucial factors in pharmaceutical development. Esters are known to be metabolically labile, which can be advantageous in designing prodrugs that are activated in vivo to release the active metabolite. This property makes Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate a promising candidate for prodrug strategies.
Recent studies have highlighted the potential of quinazoline-based compounds in cancer therapy. For instance, a study published in the *Journal of Medicinal Chemistry* (2021) reported that certain quinazoline derivatives exhibit potent antiproliferative activity against various cancer cell lines. The mechanism of action involves inhibition of key signaling pathways, such as the EGFR/PI3K/AKT pathway, which is often dysregulated in cancer cells. These findings suggest that Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate could be further investigated for its anticancer properties.
In addition to its potential as an anticancer agent, Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate has also shown promise in other therapeutic areas. A study published in *Bioorganic & Medicinal Chemistry* (2020) demonstrated that quinazoline derivatives can act as potent inhibitors of bacterial enzymes, making them potential candidates for the development of new antibiotics. The thioether linkage in the molecule may contribute to its ability to interact with specific protein targets, enhancing its antibacterial activity.
The synthesis of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate typically involves multistep reactions, starting from readily available starting materials. One common approach is to first synthesize the quinazoline core through condensation reactions, followed by functionalization steps to introduce the amino and thioether groups. The final esterification step can be achieved using standard esterification techniques. The synthetic route can be optimized to improve yield and purity, which are critical for large-scale production.
In terms of physicochemical properties, Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is a white crystalline solid with a molecular weight of approximately 357 g/mol. It is soluble in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but has limited solubility in water. These properties make it suitable for formulation into various dosage forms, including tablets and injectable solutions.
The safety profile of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate has been evaluated through preclinical studies. Toxicity assessments have shown that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.
In conclusion, Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate (CAS No. 1209765-68-3) is a versatile compound with a unique molecular structure that holds promise for various therapeutic applications. Its potential as an anticancer agent and antibacterial inhibitor makes it an exciting target for further research and development. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound is likely to play a significant role in advancing medical treatments.
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